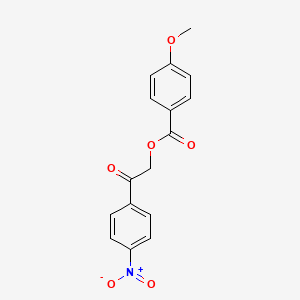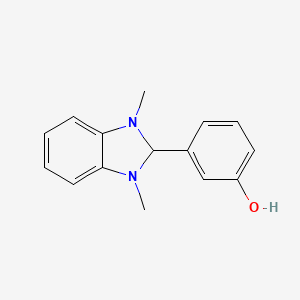
N-(2,4-dimethylphenyl)-4-isopropoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-4-isopropoxybenzamide, commonly known as DIMEB, is a synthetic compound that is widely used in scientific research. DIMEB is a member of the benzamide family of compounds, which are known for their diverse range of biological activities. DIMEB is a potent inhibitor of the proteasome, which makes it a valuable tool for studying the role of the proteasome in cellular processes.
Wirkmechanismus
DIMEB binds to the active site of the proteasome, which prevents the proteasome from degrading its target proteins. This leads to an accumulation of these proteins in the cell, which can have a variety of effects depending on the specific protein being targeted. DIMEB has been shown to have a selective effect on certain types of proteins, which makes it a valuable tool for studying the function of specific proteins in the cell.
Biochemical and Physiological Effects
DIMEB has been shown to have a variety of biochemical and physiological effects in cells. One of the most well-studied effects of DIMEB is its ability to induce apoptosis, or programmed cell death, in certain types of cancer cells. DIMEB has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential therapeutic agent for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
DIMEB has several advantages as a tool for scientific research. It is a potent and selective inhibitor of the proteasome, which makes it a valuable tool for studying the function of specific proteins in the cell. However, DIMEB also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, DIMEB has a relatively short half-life in cells, which can make it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for research involving DIMEB. One area of interest is the development of new proteasome inhibitors based on the structure of DIMEB. These inhibitors could have improved selectivity and potency, which could make them more effective as therapeutic agents for cancer treatment. Another area of interest is the study of the role of the proteasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DIMEB and other proteasome inhibitors could be valuable tools for studying the role of the proteasome in these diseases and for developing new treatments.
Synthesemethoden
DIMEB can be synthesized using a variety of methods, including the reaction of 2,4-dimethylphenylamine with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting product can be purified using standard techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
DIMEB has been used extensively in scientific research to study the role of the proteasome in various cellular processes. The proteasome is a large protein complex that is responsible for degrading unwanted or damaged proteins in the cell. DIMEB inhibits the proteasome by binding to its active site, which prevents the degradation of target proteins.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-12(2)21-16-8-6-15(7-9-16)18(20)19-17-10-5-13(3)11-14(17)4/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFDITKSICOCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-propan-2-yloxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(methoxyacetyl)hydrazono]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5854202.png)



![N-{[(4-bromophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5854247.png)


![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![5-(4-chlorophenyl)-N-[4-(diethylamino)benzylidene]-4-(trifluoromethyl)-1,3-thiazol-2-amine](/img/structure/B5854278.png)
![2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)